molecular formula C8H18O B12661050 2,3,4-Trimethyl-1-pentanol CAS No. 6570-88-3

2,3,4-Trimethyl-1-pentanol

Cat. No.: B12661050
CAS No.: 6570-88-3
M. Wt: 130.23 g/mol
InChI Key: PAZDSSMTPLLLIR-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1-pentanol is an organic compound with the molecular formula C8H18O and a molecular weight of 130.2279 g/mol It is a primary alcohol characterized by the presence of three methyl groups attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1-pentanol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol under conditions of 280–290°C and 100–120 atm . This process yields a mixture of 2,3,3- and 2,3,4-trimethylpentanes, with the latter predominating due to isomerization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced through catalytic processes involving hydrogenation and isomerization reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,3,4-Trimethyl-1-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1-pentanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause the formation of hyaline droplets in the kidneys of male rats, which is characteristic of α2μ-globulin-dependent nephrotoxicity . This nephrotoxicity is species-specific and sex-specific, primarily affecting male rats.

Comparison with Similar Compounds

  • 2,2,4-Trimethylpentane
  • 2,3,3-Trimethylpentane
  • 2,2,3-Trimethylpentane

Comparison: 2,3,4-Trimethyl-1-pentanol is unique due to its specific structural arrangement of methyl groups on the pentanol backbone. This structural uniqueness contributes to its distinct chemical and physical properties compared to other trimethylpentane isomers .

Properties

CAS No.

6570-88-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2,3,4-trimethylpentan-1-ol

InChI

InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3

InChI Key

PAZDSSMTPLLLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CO

Origin of Product

United States

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